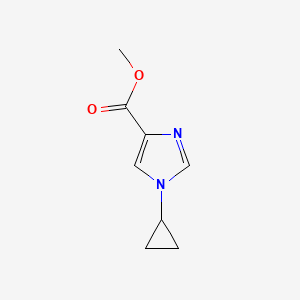

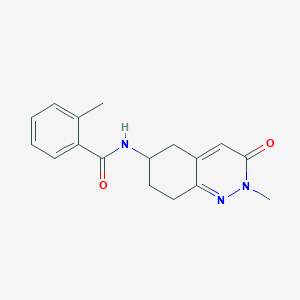

![molecular formula C19H17N7O B2489728 6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200701-75-1](/img/structure/B2489728.png)

6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multiple steps, including cyclization reactions, functional group transformations, and sometimes the introduction of specific substituents to achieve the desired structure. An analogous process can be seen in the synthesis of related heterocyclic compounds, where methods such as microwave-induced cyclocondensation reactions have been utilized to efficiently create complex structures (Romo et al., 2015).

Molecular Structure Analysis

The molecular structure of complex heterocyclic compounds is often elucidated using spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within a molecule and can help in understanding the conformational preferences and electronic structure of the molecule. For instance, detailed structural analysis using X-ray diffraction and DFT methods has been conducted on similar compounds to determine their geometry and electronic configurations (Özdemir et al., 2015).

Chemical Reactions and Properties

The reactivity of a compound like "6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one" can be quite diverse, depending on its functional groups and overall molecular structure. Heterocyclic compounds of this nature typically undergo reactions such as nucleophilic substitutions, electrophilic additions, and cyclization reactions. The presence of multiple reactive sites allows for the formation of a wide range of derivatives with potential biological activity (Salaheldin, 2009).

Scientific Research Applications

Synthesis and Biological Activity of Derivatives

Research into similar pyrimidin-4-yl and pyridin-yl compounds has focused on synthesizing new derivatives to explore their biological activities. For instance, the synthesis of new derivatives involving pyrimidin-4-yl groups has shown pronounced plant growth stimulating effects, indicating potential agricultural applications (Pivazyan et al., 2019). Such compounds are synthesized through complex reactions and evaluated for their biological effectiveness, hinting at the broader utility of related molecules in enhancing plant growth and agricultural productivity.

Drug Design and Discovery

Compounds with a similar structural framework have been investigated for their therapeutic potential. The design and discovery of specific inhibitors for cognitive disorders, such as a novel PDE9A inhibitor identified through structure-based drug design, highlight the importance of these molecules in developing new treatments (Verhoest et al., 2012). This indicates the molecule could serve as a lead compound for developing drugs targeting diseases associated with impairment of signaling pathways or cognitive functions.

Coordination Chemistry and Material Science

The molecule's structural components, including pyridin-4-yl and pyrimidin-4-yl groups, are relevant in coordination chemistry, where they act as ligands to chelate metals. Compounds with these structural features have been used to create metallotectons for engineering hydrogen-bonded crystals (Duong et al., 2011). This application is crucial in the development of advanced materials and nanotechnology, where precise molecular architecture can lead to materials with novel properties.

Antimicrobial and Antitubercular Activities

The structural analogs of the molecule have shown significant antimicrobial and antitubercular activities, making them of great interest in medicinal chemistry. For example, certain pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using similar pyridin-yl starting materials, exhibited good antibacterial and antifungal activities (Hossan et al., 2012). This suggests potential for the molecule to be used as a framework for developing new antimicrobial agents.

properties

IUPAC Name |

6-pyridin-4-yl-2-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O/c27-17-2-1-16(14-3-6-20-7-4-14)24-26(17)11-13-9-25(10-13)19-15-5-8-21-18(15)22-12-23-19/h1-8,12-13H,9-11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKMBKLLXACFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC3=C2C=CN3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

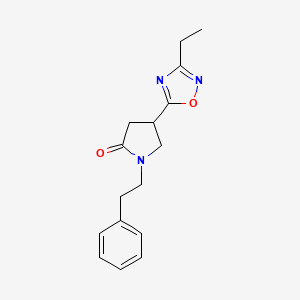

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)

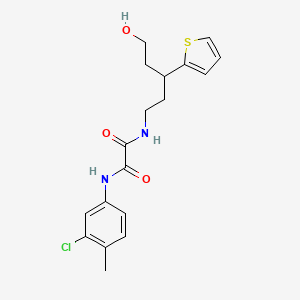

![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)

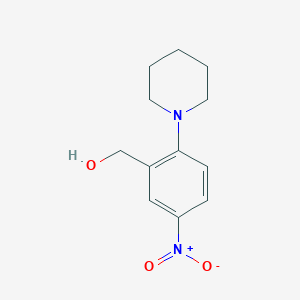

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)

![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)

![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)

![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)